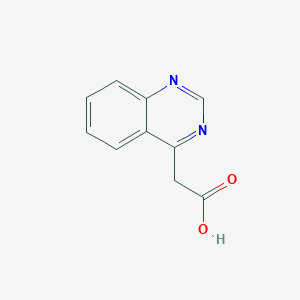
Quinazoline-4-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
喹唑啉-4-乙酸是一种属于喹唑啉家族的杂环有机化合物。喹唑啉以其多样的生物活性而闻名,并在药物化学领域得到广泛研究。特别是喹唑啉-4-乙酸,由于其潜在的治疗应用及其作为合成各种药理活性化合物的构建块的作用而引起了人们的关注。
准备方法
合成路线和反应条件
喹唑啉-4-乙酸的合成通常涉及邻氨基苯甲酸衍生物与适当试剂的环化。一种常见的方法是邻氨基苯甲酸与乙酸酐反应,然后环化形成喹唑啉环。 该反应通常在回流条件下,在合适的催化剂存在下进行 .
工业生产方法
喹唑啉-4-乙酸的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该过程可能包括通过重结晶或色谱法进行纯化步骤,以获得所需产品的纯净形式 .
化学反应分析
反应类型
喹唑啉-4-乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹唑啉-4-羧酸。
还原: 还原反应可以将喹唑啉-4-乙酸转化为相应的醇衍生物。
常用试剂和条件
氧化: 使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 采用还原剂,例如氢化铝锂或硼氢化钠。
主要产物形成
氧化: 喹唑啉-4-羧酸。
还原: 喹唑啉-4-乙醇。
科学研究应用
喹唑啉-4-乙酸在科学研究中具有广泛的应用:
作用机制
喹唑啉-4-乙酸及其衍生物的作用机制涉及与特定分子靶标和途径的相互作用。 例如,一些衍生物作为组蛋白脱乙酰酶 (HDAC) 和蛋白激酶等酶的抑制剂,导致细胞过程(例如基因表达和信号转导)的调节 . 这些相互作用导致各种生物学效应,包括抗增殖和抗炎活性 .
相似化合物的比较
喹唑啉-4-乙酸可以与喹唑啉家族中的其他类似化合物进行比较:
喹唑啉-4-羧酸: 结构相似,但具有羧酸基而不是乙酸基。
喹唑啉-4-乙醇: 结构相似,但具有醇基而不是乙酸基。
喹唑啉-4-甲胺: 结构相似,但具有甲胺基而不是乙酸基
独特性
生物活性
Quinazoline-4-acetic acid is a compound belonging to the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antibacterial, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives have been extensively studied for their potential therapeutic applications. The biological activities of these compounds include:
- Anticancer
- Antibacterial
- Anti-inflammatory
- Antiviral
- Antimalarial
These activities are attributed to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
This compound exhibits significant anticancer properties. Research indicates that derivatives of quinazoline can inhibit the growth of various cancer cell lines. For instance, a study reported that certain quinazoline derivatives inhibited the proliferation of cancer cells with IC50 values ranging from 7.09 µM to 31.85 µM against HepG2 and MCF-7 cell lines, respectively .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 20.98 |
| Compound 18 | CCRF-CEM | 2.9 |
| Compound 19 | HepG2 | 18.79 |
| Compound 23 | MCF-7 | 7.09 |
Antibacterial Activity
This compound and its derivatives have shown promising antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). A structure–activity relationship study identified several quinazolinone compounds with effective antibacterial properties through in silico screening and subsequent in vitro testing .
Table 2: Antibacterial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 µg/mL |
| Compound X | Escherichia coli | 1.0 µg/mL |
| Compound Y | Pseudomonas aeruginosa | 0.8 µg/mL |
Anti-inflammatory Properties
The anti-inflammatory effects of quinazoline derivatives have also been documented. These compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain quinazolinone-based hybrids demonstrated significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of quinazoline derivatives on multiple cancer cell lines, indicating that modifications to the quinazoline structure could enhance anticancer activity significantly .
- Antimicrobial Screening : Another research focused on synthesizing novel quinazolinone derivatives and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that some compounds exhibited potent antimicrobial effects comparable to standard antibiotics .
属性
分子式 |
C10H8N2O2 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC 名称 |
2-quinazolin-4-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H,5H2,(H,13,14) |
InChI 键 |
ZQTXVEHNWOQXQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















